6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(12-10-17-16-19(15(12)21)8-9-22-16)18-7-3-5-11-4-1-2-6-13(11)18/h1-2,4,6,10H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDSBXAVBZZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of N-tosyl-aniline tethered alkynyl ketones using a cationic Pd(II)-catalyzed intramolecular alkyne-carbonyl reductive coupling reaction . This reaction is carried out under transfer hydrogenation conditions to yield the desired hydroquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced under specific conditions to yield different hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which are of interest for their potential pharmacological properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The thiazole moiety has been associated with antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may offer neuroprotective benefits. They have been evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties. Recent advancements in catalytic methods have improved yields and reduced reaction times during synthesis.
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of thiazolo-pyrimidine derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated a dose-dependent response in reducing cell viability in various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Thiazolo[3,2-a]pyrimidin-5(3H)-one Derivatives
- 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Structure: Retains the thiazolo-pyrimidinone core but substitutes the tetrahydroquinoline-carbonyl group with a 2-hydroxyethyl and methyl group. Molecular Weight: 212.27 g/mol (vs. ~395.45 g/mol for the target compound). Applications: Used in research for its structural simplicity and solubility properties .
- 7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Structure: Features a 4-methoxybenzyl substituent instead of tetrahydroquinoline.
Tetrahydroquinoline-Containing Analogues
- Quinazoline Derivatives with 1,2,3,4-Tetrahydroquinoline Moieties Structure: Combines quinazoline (a pyrimidine fused with benzene) with tetrahydroquinoline. Activity: Demonstrated EGFR kinase inhibition comparable to afatinib, suggesting the tetrahydroquinoline group enhances target binding .
Other Heterocyclic Systems
Critical Analysis of Structural Modifications
- Tetrahydroquinoline vs. Aromatic Substituents: The tetrahydroquinoline-carbonyl group in the target compound may enhance lipophilicity and kinase binding compared to simpler alkyl or aryl substituents .
- Functional Group Impact: Hydroxyethyl or methoxybenzyl groups improve solubility but may reduce target specificity compared to the tetrahydroquinoline moiety .
Biological Activity
The compound 6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that exhibits significant biological activity due to its complex structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound integrates a thiazolo-pyrimidine core fused with a tetrahydroquinoline moiety , contributing to its diverse biological activities. The structural complexity arises from various functional groups that enhance its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₂S |
| Molecular Weight | 250.29 g/mol |
| CAS Number | Not available |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that thiazolo-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines .
- Antimicrobial Properties : The thiazole and pyrimidine components are known for their antimicrobial activities. Research has highlighted their effectiveness against a variety of pathogens, suggesting potential applications in treating infectious diseases .
- Neuroprotective Effects : Tetrahydroquinoline derivatives have been associated with neuroprotective properties, making them candidates for the treatment of neurodegenerative disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, inhibitors targeting PARP-1 have been developed based on structural analogs .
- Interaction with DNA : Some thiazolo-pyrimidine derivatives exhibit the ability to bind covalently with DNA, disrupting replication and leading to cell death .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of tetrahydroquinoline showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Synthetic Pathways : Research into synthetic methodologies has revealed efficient multi-step routes for producing these compounds while maintaining high yields and purity. Catalytic methods have improved reaction times and functional group tolerance .
Q & A
Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how do they apply to this compound?
Thiazolo[3,2-a]pyrimidine scaffolds are typically synthesized via intramolecular cyclization or condensation reactions. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was synthesized by reacting 2-aminothiazole derivatives with activated carbonyl compounds under reflux in ethanol, followed by cyclization . For the target compound, the tetrahydroquinoline moiety likely requires coupling via a carbonyl linker, which may involve acylation of the thiazolo-pyrimidine core using 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride under basic conditions .
Q. How can the spatial structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for resolving spatial configurations. For structurally related thiazolo-pyrimidines, single-crystal X-ray diffraction has confirmed the planarity of the fused thiazole-pyrimidine ring system and substituent orientations . Additionally, NMR spectroscopy (e.g., - NOESY) can validate intramolecular interactions, such as the orientation of the tetrahydroquinoline group relative to the thiazolo-pyrimidine core .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- and NMR : To confirm proton environments (e.g., distinguishing between thiazole and pyrimidine protons) and carbonyl carbons.
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the tetrahydroquinoline coupling step?
Catalysts and solvent systems significantly influence acylation efficiency. For analogous reactions, using dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0–25°C improved coupling yields by reducing side reactions . Microwave-assisted synthesis may also accelerate reaction kinetics for heat-sensitive intermediates .
Q. How should researchers address contradictions in reported biological activity data for thiazolo-pyrimidine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from structural variations or assay conditions. For example, substituents on the pyrimidine ring (e.g., electron-withdrawing groups) enhance antimicrobial activity, while bulky tetrahydroquinoline moieties may favor anti-inflammatory effects . Standardized assays (e.g., MIC for antimicrobials, COX-2 inhibition for inflammation) and quantitative structure-activity relationship (QSAR) modeling can resolve such contradictions .
Q. What strategies are effective for resolving low regioselectivity in cyclization steps during synthesis?
Regioselectivity in cyclization can be controlled by:
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] for amines).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
- Temperature gradients : Slow heating (e.g., 40°C → 80°C) promotes selective ring closure .
Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?
Electron-donating groups (e.g., methoxy or alkyl chains) on the tetrahydroquinoline ring enhance stability by reducing electrophilic degradation. Conversely, electron-withdrawing groups (e.g., nitro) may increase reactivity but reduce half-life in aqueous media. Stability assays (e.g., HPLC monitoring of degradation in simulated gastric fluid) provide empirical validation .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties relevant to binding affinity .
Q. How can researchers validate the purity of intermediates during multi-step synthesis?
Use orthogonal methods:
- TLC/HPLC : Monitor reaction progress and purity at each step.
- Elemental Analysis : Confirm stoichiometry for crystalline intermediates.
- DSC/TGA : Assess thermal stability and detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
